tert-Butyl 4-(3-hydroxypropyl)-3-oxopiperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-hydroxypropyl)-3-oxopiperazine-1-carboxylate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a piperazine ring substituted with a tert-butyl group, a hydroxypropyl group, and a carboxylate group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-hydroxypropyl)-3-oxopiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 3-hydroxypropyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, offering a more efficient and sustainable alternative to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-hydroxypropyl)-3-oxopiperazine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the piperazine ring can be reduced to form a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
tert-Butyl 4-(3-hydroxypropyl)-3-oxopiperazine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-hydroxypropyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with enzymes or receptors, while the piperazine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
- tert-Butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(3-hydroxypropyl)-3-oxopiperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. The presence of both a hydroxypropyl group and a tert-butyl group allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C12H22N2O4 |
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Molecular Weight |
258.31 g/mol |
IUPAC Name |
tert-butyl 4-(3-hydroxypropyl)-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-7-6-13(5-4-8-15)10(16)9-14/h15H,4-9H2,1-3H3 |
InChI Key |
HJFZHOUNZBEAQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCCO |
Origin of Product |
United States |
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